1-(But-2-en-1-yl)-1H-pyrazol-4-amine 1-(But-2-en-1-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17721985
InChI: InChI=1S/C7H11N3/c1-2-3-4-10-6-7(8)5-9-10/h2-3,5-6H,4,8H2,1H3/b3-2+
SMILES:
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol

1-(But-2-en-1-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17721985

Molecular Formula: C7H11N3

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

1-(But-2-en-1-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
IUPAC Name 1-[(E)-but-2-enyl]pyrazol-4-amine
Standard InChI InChI=1S/C7H11N3/c1-2-3-4-10-6-7(8)5-9-10/h2-3,5-6H,4,8H2,1H3/b3-2+
Standard InChI Key HZEVMOQKLFLYCB-NSCUHMNNSA-N
Isomeric SMILES C/C=C/CN1C=C(C=N1)N
Canonical SMILES CC=CCN1C=C(C=N1)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Basic Properties

1-(But-2-en-1-yl)-1H-pyrazol-4-amine has the molecular formula C₇H₁₁N₃, with a molecular weight of 137.18 g/mol. The structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a but-2-en-1-yl group and at position 4 with an amine group. The but-2-en-1-yl moiety introduces an allylic system, which may influence the compound’s electronic properties and reactivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₁₁N₃
Molecular Weight137.18 g/mol
SMILES NotationC=CC(C)N1C=C(N)C=N1
Topological Polar Surface Area43.84 Ų (estimated)
LogP (Octanol-Water)~1.09 (predicted)

Synthesis and Reaction Pathways

General Synthesis Strategy

While no direct synthesis protocol for 1-(But-2-en-1-yl)-1H-pyrazol-4-amine is documented, analogous methods for related pyrazole amines suggest a plausible route. A common approach involves the alkylation of 1H-pyrazol-4-amine with but-2-en-1-yl bromide under basic conditions. For example, in the synthesis of 1-ethyl-1H-pyrazol-4-amine, ethylation was achieved using ethyl halides in the presence of a base such as potassium carbonate . Adapting this method, the but-2-en-1-yl group could be introduced via nucleophilic substitution:

1H-pyrazol-4-amine+but-2-en-1-yl bromidebase1-(But-2-en-1-yl)-1H-pyrazol-4-amine+HBr\text{1H-pyrazol-4-amine} + \text{but-2-en-1-yl bromide} \xrightarrow{\text{base}} \text{1-(But-2-en-1-yl)-1H-pyrazol-4-amine} + \text{HBr}

Refluxing in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 6–12 hours may optimize yield .

Optimization and Challenges

The allylic double bond in the but-2-en-1-yl group may lead to side reactions, such as polymerization or isomerization, under harsh conditions. To mitigate this, low-temperature alkylation (e.g., 0–5°C) or the use of stabilizing agents (e.g., hydroquinone) is recommended. Additionally, protecting the amine group prior to alkylation could improve selectivity, though this adds steps to the synthesis .

Structural Characterization

Spectroscopic Data

1H NMR (Predicted):

  • δ 1.70–1.80 (m, 3H, CH₃ in butenyl group)

  • δ 4.90–5.10 (m, 2H, CH₂=CH–)

  • δ 5.70–5.90 (m, 1H, CH₂=CH–)

  • δ 6.25 (s, 1H, pyrazole C3–H)

  • δ 7.45 (s, 1H, pyrazole C5–H)

  • δ 3.20 (s, 2H, NH₂)

13C NMR (Predicted):

  • δ 18.2 (CH₃), 115.5 (CH₂=CH–), 128.4 (CH₂=CH–), 140.1 (pyrazole C4), 145.6 (pyrazole C3/C5) .

IR Spectroscopy:

  • Peaks at ~3385 cm⁻¹ (N–H stretch), 3089 cm⁻¹ (C–H aromatic), 1676 cm⁻¹ (C=N), and 1522 cm⁻¹ (C=C) .

Crystallographic Insights

While no crystal structure of 1-(But-2-en-1-yl)-1H-pyrazol-4-amine is reported, related pyrazole derivatives exhibit planar aromatic rings with bond lengths of 1.33–1.39 Å for C–N and 1.42 Å for C–C in the pyrazole core . The but-2-en-1-yl substituent likely adopts a conformation minimizing steric hindrance, with the double bond contributing to conjugation effects.

Physicochemical Properties

Solubility and Partitioning

The compound is predicted to exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the amine group, with a calculated logP of ~1.09, indicating slight hydrophobicity from the allyl chain .

Table 2: Predicted Solubility Profile

SolventSolubility (mg/mL)Class
Water16.4Slightly soluble
Ethanol53.7Very soluble
DMSO>50Very soluble

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C, suggesting reasonable thermal stability .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amine group at position 4 is susceptible to electrophilic attack, enabling derivatization. For instance, acylation with acetyl chloride yields 4-acetamido derivatives, while diazotization could produce aryl diazonium salts for coupling reactions .

Cycloaddition Reactions

The allylic double bond may participate in Diels-Alder reactions, forming six-membered rings. For example, reaction with maleic anhydride could yield bicyclic adducts with potential bioactivity .

Applications and Biological Activity

Material Science

Conjugated systems involving the allyl and pyrazole groups could serve as ligands in coordination polymers or precursors for conductive materials .

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